1-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
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Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N6O/c17-10-6-4-9(5-7-10)15-20-16(25-22-15)13-14(19)24(23-21-13)12-3-1-2-11(18)8-12/h1-8H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIONXIHLMUKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features multiple functional groups including:
- A triazole ring
- An oxadiazole moiety
- Two chlorophenyl substituents
This structural complexity is believed to contribute to its varied biological effects.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole and triazole scaffolds exhibit a wide range of biological activities. These include:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiparasitic
- Analgesic
Anticancer Activity
Studies have shown that derivatives containing the oxadiazole and triazole rings possess significant anticancer properties. For instance, a related compound was reported to have an IC50 value of approximately 92.4 µM against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) . The mechanism often involves the inhibition of specific kinases and proteins involved in cell proliferation.
Antimicrobial Properties
The oxadiazole derivatives have also been noted for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of bacteria and fungi, with some derivatives showing effectiveness against Mycobacterium bovis . The presence of electron-withdrawing groups like chlorine enhances their potency by increasing lipophilicity and facilitating membrane penetration.
Anti-inflammatory Effects
Compounds similar to the one have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenases (COX enzymes), which are crucial in the inflammatory pathway. This suggests potential applications in treating inflammatory diseases .
The biological activity of 1-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can interact with specific receptors in cellular pathways affecting growth and apoptosis.
Case Study 1: Anticancer Activity
A study published in PMC highlighted a series of oxadiazole derivatives where one compound exhibited significant cytotoxicity against multiple cancer cell lines. The results indicated that modifications to the oxadiazole ring could enhance anticancer activity .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing oxadiazole-based compounds which were tested against Staphylococcus aureus and Candida albicans. Results showed that certain derivatives displayed notable antibacterial and antifungal activity .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?
- Methodology :
- Step 1 : Construct the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 3-chlorophenyl azide and a propargyl precursor.
- Step 2 : Synthesize the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a 4-chlorophenyl-substituted carboxylic acid derivative under reflux with POCl₃ (as described in for analogous thiadiazole synthesis).
- Step 3 : Couple the triazole and oxadiazole moieties using a palladium-catalyzed cross-coupling reaction or nucleophilic substitution.
Q. How can the structural integrity of this compound be validated?
- Analytical Techniques :
- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and substituent orientation (e.g., dihedral angles between aromatic rings, as in and for triazole derivatives) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify proton environments (e.g., NH₂ groups at δ 5.8–6.2 ppm) and NOESY for spatial proximity analysis.
- HRMS : Confirm molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?
- Methodology :
- Comparative Assays : Replicate studies under standardized conditions (pH, solvent, cell lines) to isolate variables. For antimicrobial activity, use broth microdilution (CLSI guidelines) and compare with ’s protocols for triazole derivatives .
- Target Validation : Perform enzyme inhibition assays (e.g., kinase profiling) to confirm target specificity vs. off-target effects.
- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solubility differences in DMSO vs. aqueous buffers) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Approach :
- Systematic Substituent Variation : Replace chlorophenyl groups with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate electronic effects.
- Biological Testing : Screen analogs for antimicrobial, anticancer, or kinase inhibition activity. Prioritize derivatives with enhanced logP values (lipophilicity) for membrane penetration, as noted in for fluorobenzyl analogs .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR kinase) .
Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
- Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability (Caco-2), and cytochrome P450 interactions.
- Molecular Dynamics (MD) : Simulate membrane interactions (e.g., POPC lipid bilayers) to assess passive diffusion.
- QSAR Models : Corrogate bioactivity data with descriptors (e.g., topological polar surface area, H-bond donors) .
Methodological and Safety Considerations
Q. What analytical techniques are critical for purity assessment during synthesis?
- Protocols :
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (retention time: 8–12 min).
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- TLC Monitoring : Employ silica gel plates (ethyl acetate/hexane, 1:1) to track reaction progress .
Q. What safety precautions are necessary when handling this compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of chlorinated intermediates.
- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts (e.g., POCl₃ hydrolysis) with 10% NaHCO₃ before disposal .
Data Contradiction and Reproducibility
Q. How can researchers address discrepancies in solubility measurements across studies?
- Solutions :
- Standardized Solubility Protocols : Use shake-flask method with PBS (pH 7.4) and DMSO controls.
- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew results.
- Cross-Validation : Compare with published data for structurally related triazole-oxadiazole hybrids .
Experimental Design for Mechanism Elucidation
Q. What experiments can elucidate the mechanism of action for this compound’s antimicrobial activity?
- Workflow :
- Time-Kill Assays : Expose bacterial cultures (e.g., S. aureus) to 1× and 4× MIC values and plate CFUs hourly.
- Membrane Permeability Assays : Use SYTOX Green uptake to quantify cell membrane disruption.
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
